Undecapotassium hydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecapotassium hydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound with the molecular formula C₁₂H₂₄K₁₁N₄O₁₈P₆. It is known for its high molecular weight of 1128.26 g/mol and its unique structure, which includes multiple phosphonate groups. This compound is primarily used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecapotassium hydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diamine with phosphonomethylating agents under controlled conditions. The reaction is carried out in an aqueous medium, and potassium hydroxide is used to neutralize the reaction mixture, resulting in the formation of the undecapotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process ensures high yield and purity of the final product. The reaction mixture is subjected to filtration and purification steps to remove any impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Undecapotassium hydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphonate groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphonate groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce phosphine derivatives .
Scientific Research Applications
Undecapotassium hydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion chelation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of undecapotassium hydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and inhibit specific enzymes. The compound binds to metal ions through its phosphonate groups, forming stable complexes. This chelation process can inhibit the activity of metalloenzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.
Diethylenetriaminepentaacetic acid (DTPA): A compound with multiple phosphonate groups, similar to undecapotassium hydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate.
Uniqueness
This compound is unique due to its high potassium content and the presence of multiple phosphonate groups, which enhance its chelating ability and stability in various chemical environments .
Properties
CAS No. |
94023-05-9 |
---|---|
Molecular Formula |
C12H25K11N4O18P6 |
Molecular Weight |
1129.27 g/mol |
IUPAC Name |
undecapotassium;N,N'-bis[2-[bis(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine;hydron |
InChI |
InChI=1S/C12H36N4O18P6.11K/c17-35(18,19)7-13(3-5-15(9-37(23,24)25)10-38(26,27)28)1-2-14(8-36(20,21)22)4-6-16(11-39(29,30)31)12-40(32,33)34;;;;;;;;;;;/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);;;;;;;;;;;/q;11*+1/p-11 |
InChI Key |
MIRWYEKUXFEWBB-UHFFFAOYSA-C |
Canonical SMILES |
[H+].C(CN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.